2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a piperidine ring, another type of heterocycle, and a trifluoromethyl group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. Trifluoromethylpyridine derivatives, for example, are known to undergo various types of reactions, including nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the types of functional groups present .Scientific Research Applications
Chemical Synthesis and Biological Activity
Novel Fluoroquinolones Synthesis : Shindikar and Viswanathan (2005) explored novel fluoroquinolones, synthesizing compounds with activities against Mycobacterium tuberculosis comparable to sparfloxacin. These compounds, through structural similarities, indicate the potential chemical versatility and biological relevance of quinoxaline derivatives in antimicrobial research (Shindikar & Viswanathan, 2005).
Pyrido[1,2-a]quinoxaline Derivatives Synthesis : Kim et al. (1990) detailed the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition, contributing to the chemical diversity of quinoxaline derivatives. This work underscores the synthetic potential for creating complex quinoxaline-based structures with varied biological activities (Kim et al., 1990).
Bismuth(III)-Catalyzed Quinoxalines Synthesis : Yadav et al. (2008) presented a method for synthesizing 2,3-disubstituted quinoxalines, showcasing the capacity for efficient and environmentally benign synthesis of complex quinoxaline derivatives, potentially opening new avenues for drug development (Yadav et al., 2008).
Halogenation of Pyrrolo[1,2-a]quinoxalines : Le et al. (2021) developed a method for selective halogenation of pyrrolo[1,2-a]quinoxalines, demonstrating advanced chemical modification techniques that could lead to new pharmaceuticals with enhanced properties (Le et al., 2021).
Crystal Structures of Quinolines : Souza et al. (2013) explored crystal structures of quinoline derivatives, providing insights into the molecular conformation that could inform the design of new compounds with targeted biological activities (Souza et al., 2013).
Hypoxic-cytotoxic Agents : Ortega et al. (2000) reported on quinoxalinecarbonitrile derivatives as hypoxic-cytotoxic agents, highlighting the therapeutic potential of quinoxaline derivatives in cancer treatment (Ortega et al., 2000).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical agent, future research could involve testing its efficacy and safety in preclinical and clinical trials. If the compound is a useful chemical reagent, future research could involve exploring its utility in various types of chemical reactions .
properties
IUPAC Name |
quinoxalin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)18-6-3-7-19(27-18)30-13-14-8-10-28(11-9-14)20(29)17-12-25-15-4-1-2-5-16(15)26-17/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDBUQKCDXSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.